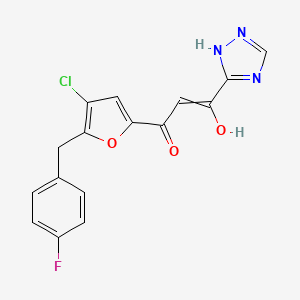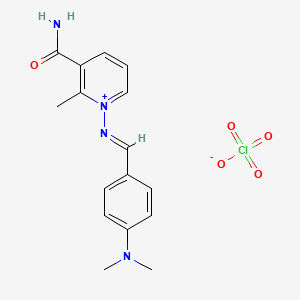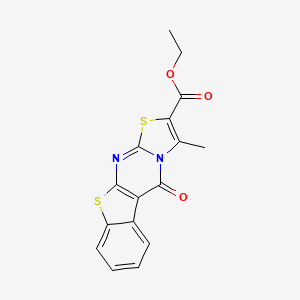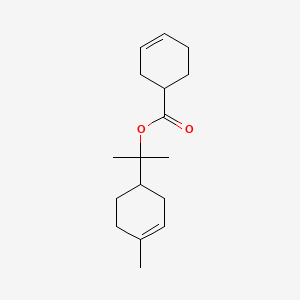![molecular formula C21H45NO4 B12694865 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol CAS No. 85068-68-4](/img/structure/B12694865.png)
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol is a chemical compound with the molecular formula C21H45NO4 . It is characterized by the presence of a dodecyloxy group, a hydroxyethoxy group, and an aminoethanol group. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol typically involves the reaction of dodecyl alcohol with propylene oxide to form 3-(dodecyloxy)propanol. This intermediate is then reacted with 2-(2-hydroxyethoxy)ethylamine under controlled conditions to yield the final product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols and amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and carbonyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol is utilized in a wide range of scientific research applications:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other advanced materials.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Applied in the production of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol involves its ability to reduce surface tension and form micelles. This property is crucial in its role as a surfactant, where it helps to solubilize hydrophobic compounds in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the dispersion and stabilization of various compounds .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-(Dodecyloxy)propyl][2-(2-methoxyethoxy)ethyl]amino]ethanol
- 2-[[3-(Dodecyloxy)propyl][2-(2-ethoxyethoxy)ethyl]amino]ethanol
Uniqueness
Compared to similar compounds, 2-[[3-(Dodecyloxy)propyl][2-(2-hydroxyethoxy)ethyl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct surfactant properties. Its ability to form stable micelles and interact with a wide range of compounds makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
85068-68-4 |
|---|---|
Molecular Formula |
C21H45NO4 |
Molecular Weight |
375.6 g/mol |
IUPAC Name |
2-[3-dodecoxypropyl-[2-(2-hydroxyethoxy)ethyl]amino]ethanol |
InChI |
InChI=1S/C21H45NO4/c1-2-3-4-5-6-7-8-9-10-11-18-25-19-12-13-22(14-16-23)15-20-26-21-17-24/h23-24H,2-21H2,1H3 |
InChI Key |
KKUDUPMJXGXXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCCN(CCO)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


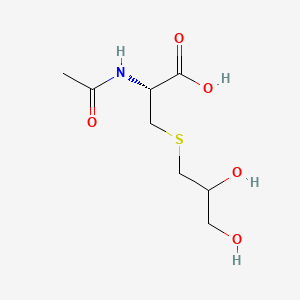
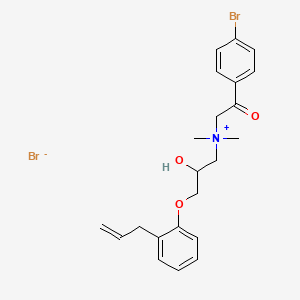
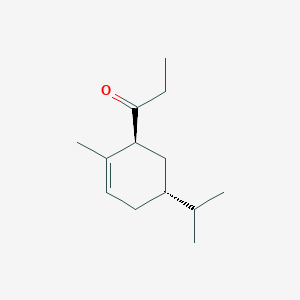

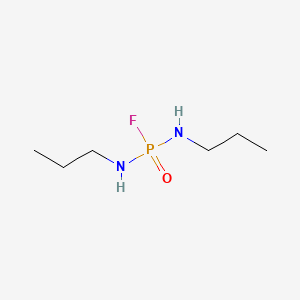

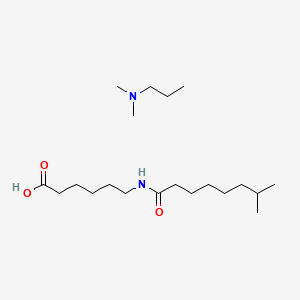

![1-[4-(Dimethylamino)phenyl]-5-(4-methylphenyl)penta-1,4-dien-3-one](/img/structure/B12694834.png)
